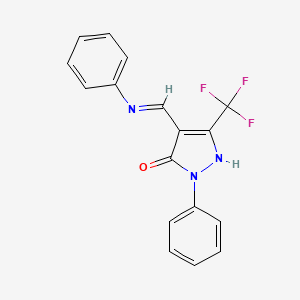

4-(anilinomethylene)-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group . The trifluoromethyl group, for example, could potentially be introduced through a trifluoromethylation reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. Unfortunately, without specific data or a detailed synthesis pathway, it’s difficult to provide an accurate analysis .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The aniline group could undergo reactions typical of amines, such as acylation or alkylation. The trifluoromethyl group is generally quite stable but could potentially undergo certain reactions under specific conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups . For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility in various solvents .Scientific Research Applications

Multicomponent Synthesis

An efficient one-pot multicomponent synthesis of trifluoromethylated tetrahydrochromeno[2,3-c]pyrazol-5(1H)-one derivatives involves the reaction of an aromatic aldehyde, a cyclohexane-1,3-dione, and 2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one. This process shows good yields and functional group tolerance, with 4-toluenesulfonic acid acting as a catalyst and dehydrating agent (Wang et al., 2015).

Green Chemistry Applications

The compound has been used in environmentally friendly biopolymer-based solid acid catalysts. This application aligns with green chemistry principles, focusing on minimizing operational hazards and environmental pollution while achieving high yields and cost-effectiveness (Mosaddegh et al., 2010).

Catalyst-Free Synthesis

A catalyst-free synthesis of related compounds in aqueous media highlights the method's mild conditions, high yields, and environmentally friendly procedure (Yao et al., 2007).

Fungicidal Activity

Anilinomethylene derivatives have been tested for fungicidal activity against various fungi, showing some effectiveness in this area (Wang You, 1999).

Complexation Studies

Studies on the complexation of soft donor ligands, including related compounds, for extracting Am(III) and Eu(UI) have been conducted. This research is significant in the context of actinide and lanthanide complexation (Smith et al., 1989).

Multicomponent Reactions for Novel Compounds

Multicomponent reactions involving this compound have been explored to synthesize novel compounds with potential biological and medicinal properties (Ryzhkova et al., 2023).

Antimicrobial Activity

The synthesis of fluorinated pyrazolone derivatives and their antimicrobial activity have been investigated, offering insights into the compound's potential in medicinal chemistry (Shelke et al., 2007).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

2-phenyl-4-(phenyliminomethyl)-5-(trifluoromethyl)-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3O/c18-17(19,20)15-14(11-21-12-7-3-1-4-8-12)16(24)23(22-15)13-9-5-2-6-10-13/h1-11,22H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMOFQSRALGHOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=CC2=C(NN(C2=O)C3=CC=CC=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-methylthiophene-2-carboxamide](/img/structure/B2401294.png)

![2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B2401297.png)

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2401305.png)

![6-Amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2401307.png)

![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2401309.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B2401310.png)